(2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Description
The compound (2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one features a thiazole core substituted with a 2,4-dichlorophenyl group at position 2 and a methyl group at position 2. The (E)-configured enone system includes a dimethylamino group at the β-position. This structural motif is characteristic of bioactive molecules, where the thiazole ring and halogenated aryl groups often enhance lipophilicity and target binding .
Properties
IUPAC Name |
(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9-14(13(20)6-7-19(2)3)21-15(18-9)11-5-4-10(16)8-12(11)17/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVAVNMPRNNXSJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Enone Structure: The final step involves the formation of the enone structure through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to (2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess potent activity against various bacterial strains, suggesting that this compound could be developed as a potential antibiotic agent .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, molecular docking studies have suggested that this compound may interact effectively with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells . This interaction could lead to the development of new chemotherapeutic agents targeting specific cancers.
Agricultural Applications
Pesticidal Properties
The thiazole ring system is known for its pesticidal activity. Compounds containing this moiety have been studied for their effectiveness against various pests and pathogens affecting crops. The application of this compound in agricultural formulations could enhance pest management strategies by providing an effective means of controlling agricultural pests while minimizing environmental impact .
Biochemical Studies
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies involving molecular docking have shown that it can form stable complexes with enzymes such as DHFR. These findings are essential for understanding its potential role as a therapeutic agent in diseases where these enzymes are overactive .
Pharmacological Characterization
Pharmacological studies have characterized the effects of this compound on various biological systems. Its interactions with neurotransmitter receptors suggest potential applications in neuropharmacology, particularly concerning disorders related to dopamine signaling pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Enone Derivatives
Substituent Variation on the Thiazole Ring
- (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one (): Substituent: 4-Chlorophenyl (single Cl atom). Molecular Formula: C₁₄H₁₃ClN₂OS. Molecular Weight: 292.78 g/mol. Purity: 95%. Key Difference: Reduced halogenation may lower lipophilicity and alter binding interactions compared to the dichloro analog .
- (2E)-3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one (): Substituent: Pyridin-2-yl (heteroaromatic ring). Molecular Formula: C₁₄H₁₅N₃OS. Molecular Weight: 273.35 g/mol.
Table 1: Structural Comparison of Thiazole-Enone Derivatives
Enone System Modifications
- (2E)-3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one (): Substituent: Pyrazole and quinoline moieties. Molecular Formula: C₁₈H₁₂Cl₂F₃N₃O. Molecular Weight: 414.21 g/mol.
Non-Thiazole Enone Derivatives
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one ():
- Ethyl 2-(2-amino-3-cyano-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (): Substituent: Fluorophenyl and polycyclic systems. Key Feature: Fluorine substitution improves bioavailability; the fused ring system may enhance rigidity and target selectivity .
Biological Activity
The compound (2E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is CHClNOS with a molecular weight of 306.81 g/mol. The compound features a thiazole ring which is known for its role in various bioactive compounds.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including gastric adenocarcinoma (MKN-45) cells. The results demonstrated that it induced cytotoxic effects superior to traditional chemotherapeutics like Paclitaxel, highlighting its potential as an effective anticancer agent .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, studies revealed that such compounds could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capacity of thiazole derivatives has been evaluated through various assays. The compound showed promising results in scavenging free radicals and reducing oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage associated with chronic diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Disruption of Membrane Integrity : Its antimicrobial effects are partly due to the disruption of bacterial cell membranes.
- Scavenging Free Radicals : The antioxidant activity is mediated through the donation of hydrogen atoms to free radicals.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
